3-Bromo-4-hydroxybenzaldehyde
Overview
Description
3-Bromo-4-hydroxybenzaldehyde is an organic compound with the molecular formula C7H5BrO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the third position and a hydroxyl group at the fourth position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Scientific Research Applications
3-Bromo-4-hydroxybenzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
3-Bromo-4-hydroxybenzaldehyde is an intermediate in organic syntheses . It has been found to enhance inhibitory effects on the PD-1/PD-L1 immune checkpoint interaction . The PD-1/PD-L1 pathway is a critical immune checkpoint that is often exploited by cancer cells to evade the immune system .
Mode of Action
It is known to participate in reactions involving free radical bromination, nucleophilic substitution, and oxidation . In these reactions, the compound can act as a nucleophile, reacting with other molecules to form new compounds .
Biochemical Pathways
this compound is involved in the biosynthetic pathway that leads to the formation of other chemicals like 5-Brom-4-hydroxy-b-nitrostyrol . It is also involved in the conjugation of biphenyl groups with poly (ethylene glycol), which enhances the inhibitory effects on the PD-1/PD-L1 immune checkpoint interaction .
Pharmacokinetics
Its molecular weight of 201017 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The result of this compound’s action is the formation of new compounds through various chemical reactions . In the context of its role in enhancing the inhibitory effects on the PD-1/PD-L1 immune checkpoint interaction, it may contribute to the suppression of tumor growth .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is known to be moisture sensitive , which means its stability and efficacy can be affected by the presence of water. Furthermore, the rate of its reactions can be influenced by factors such as temperature, pH, and the presence of other chemicals .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
3-Bromo-4-hydroxybenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with various enzymes and proteins, facilitating different biochemical processes. For instance, it is involved in the biosynthesis of brominated phenols in marine red algae, where it is synthesized from L-tyrosine through a series of enzymatic reactions . The enzymes involved in this pathway include tyrosine aminotransferase and phenylpyruvate decarboxylase, which catalyze the conversion of L-tyrosine to 4-hydroxybenzaldehyde, followed by bromination to form this compound .
Cellular Effects
This compound has been shown to influence various cellular processes. It exhibits antioxidant properties, protecting cells from oxidative stress. Studies have demonstrated that this compound can enhance the levels of reduced glutathione in skin cells, thereby mitigating oxidative damage . Additionally, this compound affects cell signaling pathways and gene expression, contributing to its protective effects against cellular damage.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It can undergo free radical bromination, nucleophilic substitution, and oxidation reactions at the benzylic position . These reactions are facilitated by the presence of the bromine atom, which enhances the compound’s reactivity. The compound’s antioxidant effects are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it may degrade under extreme conditions such as high temperatures or prolonged exposure to light . Long-term studies have shown that the compound maintains its antioxidant properties over extended periods, providing sustained protection against oxidative stress in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as antioxidant protection and modulation of gene expression. At high doses, it may cause toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s protective effects diminish and adverse effects become prominent at higher concentrations.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized from L-tyrosine through a series of enzymatic reactions, including the conversion of L-tyrosine to 4-hydroxybenzaldehyde, followed by bromination to form the final product . The enzymes involved in this pathway include tyrosine aminotransferase and phenylpyruvate decarboxylase. The compound can also influence metabolic flux and metabolite levels, contributing to its biochemical effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function, contributing to its overall biochemical effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various biomolecules and participates in biochemical reactions . Post-translational modifications and targeting signals may direct the compound to specific organelles, enhancing its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-hydroxybenzaldehyde typically involves the bromination of 4-hydroxybenzaldehyde. One common method includes dissolving 4-hydroxybenzaldehyde in a chlorohydrocarbon solvent and treating it with molecular bromine at 0°C. The reaction is carried out in the presence of hydrogen peroxide and sulfuric acid to enhance the yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization from water, are common practices to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-hydroxybenzaldehyde undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions:
Bromination: Bromine in the presence of a chlorohydrocarbon solvent and hydrogen peroxide.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed:
Vanillin: A key product formed through the Cu-mediated coupling of this compound with methoxide.
Various brominated derivatives: Depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
- 3-Chloro-4-hydroxybenzaldehyde
- 3-Methyl-4-hydroxybenzaldehyde
- 4-Hydroxy-3-methoxybenzaldehyde
- 3,5-Dibromo-4-hydroxybenzaldehyde
Comparison: 3-Bromo-4-hydroxybenzaldehyde is unique due to the presence of both a bromine atom and a hydroxyl group on the benzene ring, which imparts distinct chemical reactivity and biological activity. Compared to its chloro and methyl analogs, the bromine substituent provides different steric and electronic effects, influencing the compound’s reactivity and interactions with biological targets .
Properties
IUPAC Name |
3-bromo-4-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2/c8-6-3-5(4-9)1-2-7(6)10/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTMHAOCAJROQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30183890 | |
Record name | Benzaldehyde, 3-bromo-4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30183890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2973-78-6 | |
Record name | 3-Bromo-4-hydroxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2973-78-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 3-bromo-4-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002973786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromo-4-hydroxybenzaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220227 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzaldehyde, 3-bromo-4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30183890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.